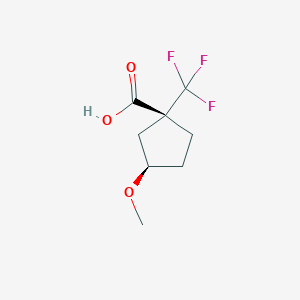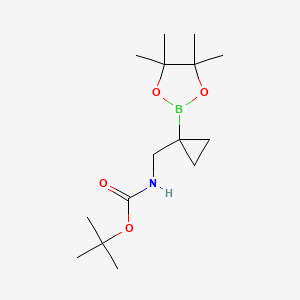
Tert-butyl (3-chloro-4-formylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-chloro-4-formylphenyl)carbamate is an organic compound with the molecular formula C12H15ClNO3 It is a derivative of carbamate, featuring a tert-butyl group, a chloro substituent, and a formyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-chloro-4-formylphenyl)carbamate typically involves the reaction of 3-chloro-4-formylphenyl isocyanate with tert-butyl alcohol. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-chloro-4-formylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-chloro-4-carboxyphenylcarbamate.
Reduction: 3-chloro-4-hydroxymethylphenylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (3-chloro-4-formylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3-chloro-4-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The chloro substituent may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: Similar structure but with a trifluoromethyl group instead of a formyl group.
Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Similar structure but with a hydroxyl group instead of a chloro group.
Uniqueness
Tert-butyl (3-chloro-4-formylphenyl)carbamate is unique due to the presence of both a chloro and a formyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C12H14ClNO3 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
tert-butyl N-(3-chloro-4-formylphenyl)carbamate |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-9-5-4-8(7-15)10(13)6-9/h4-7H,1-3H3,(H,14,16) |
InChI Key |
RVYNMSJUXKSFCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


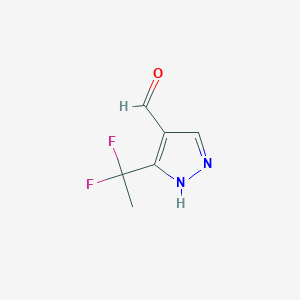
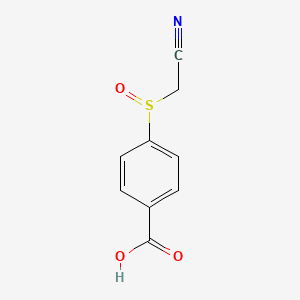
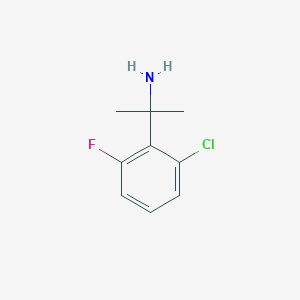
![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonanehydrochloride](/img/structure/B13511201.png)
![2-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13511206.png)
![methyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13511208.png)
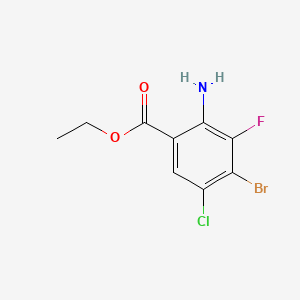
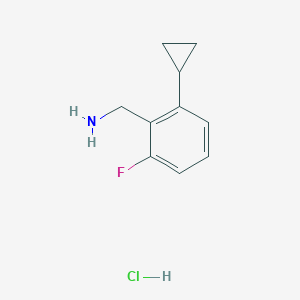
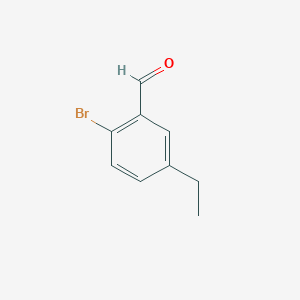


![sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B13511247.png)
